3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
Properties
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c1-9-6-10(8-11(15)7-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECOEAIIOZQGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675290 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889659-70-5 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the borylation of 3-methylphenol. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura coupling.
Major Products
Oxidation: Phenol derivatives.
Reduction: Hydroxylated phenol.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl and amine groups, facilitating reactions such as cross-coupling. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Positional Isomers
- [2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Substituents: Methyl at 2-position, hydroxymethyl at 5-position. Physical State: White solid (m.p. 60–63°C). Yield: 97% via sodium borohydride reduction .
Halogenated Derivatives
- [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Substituents: Chloro at 4-position, hydroxymethyl at 3-position. Physical State: Oil. Yield: 90% . Key Difference: The electron-withdrawing chloro group enhances electrophilicity, improving reactivity in aryl-aryl bond formations .
- 4-Chloro-5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Molecular Formula: C₁₃H₁₈BClO₃ Molecular Weight: 268.54 g/mol . Application: Likely used in synthesizing halogenated biaryls for agrochemicals.
Functional Group Modifications
Methoxy vs. Methyl Substituents
- 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Substituents: Methoxy at 3-position. Molecular Weight: 250.10 g/mol. Key Difference: The methoxy group’s electron-donating nature stabilizes the boronate ester but may reduce reactivity in electron-deficient coupling partners .
Hydroxymethyl Derivatives
- [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol Yield: 86% . Application: Intermediate for further functionalization (e.g., esterification).
Heterocyclic and Complex Derivatives
Nitrogen-Containing Heterocycles
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine Molecular Formula: C₁₃H₁₈BN₃O₂ Molecular Weight: 259.11 g/mol . Application: Potential kinase inhibitors in medicinal chemistry.
3-Methyl-1H-indazole-5-boronic acid pinacol ester
Benzoxazolone Derivatives
Biological Activity
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound with the CAS number 1220696-32-1 and a molecular formula of C14H18BNO4. This compound belongs to the class of boronic acid derivatives and has garnered attention due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BNO4 |
| Molecular Weight | 275.11 g/mol |
| CAS Number | 1220696-32-1 |
| Structure | Chemical Structure |
Antiviral Activity
Recent studies have highlighted the potential of boronic acid derivatives as inhibitors of viral proteases. For instance, research into β-amido boronic acids has shown that compounds structurally similar to this compound can inhibit the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated a significant reduction in enzymatic activity when treated with these compounds, indicating their potential as antiviral agents against COVID-19 .
The mechanism by which this compound exerts its biological effects is believed to involve the formation of reversible covalent bonds with the active site of target enzymes. In the case of Mpro from SARS-CoV-2, the boronic acid moiety plays a crucial role in binding to the enzyme's active site, thereby inhibiting its function .
Selectivity and Efficacy
Selectivity for Mpro over other proteases has been noted in studies where various boronic acid derivatives were tested. For example, compounds derived from similar structures exhibited a selectivity ratio favoring Mpro inhibition over PLpro inhibition . This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.
Study 1: Inhibition of SARS-CoV-2 Mpro
A study conducted by researchers focused on synthesizing a library of β-amido boronic acids for screening against SARS-CoV-2 Mpro. The findings indicated that certain derivatives exhibited up to 23% inhibition at a concentration of 20 µM. This highlights the promise of structural modifications in enhancing antiviral activity .
Study 2: Structural Modifications for Enhanced Activity
Another investigation explored the structure-activity relationship (SAR) of phenolic compounds related to PKMYT1 inhibition. The study revealed that modifications to the phenolic ring significantly impacted inhibitory potency and selectivity against various kinases involved in cancer progression . These insights suggest that similar modifications could be beneficial for enhancing the biological activity of this compound.
Q & A
Q. What are the standard synthetic routes for 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and how can reaction conditions be optimized?
The compound is typically synthesized via C-H borylation or Suzuki-Miyaura cross-coupling precursors. For example:
- C-H Activation : Direct borylation of 3-methylphenol derivatives using iridium or palladium catalysts under inert conditions. This method requires careful control of steric and electronic effects due to the phenolic -OH group, which may necessitate protection/deprotection strategies .
- Cross-Coupling : Reaction of aryl halides with pinacolborane (Bpin) reagents. For instance, 3-methyl-5-iodophenol can react with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) at 80–100°C .
Q. Optimization Tips :
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Key Techniques :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm for Bpin methyls).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 263.15 for C₁₃H₁₉BO₄) .
- X-ray Crystallography : Use SHELXL or OLEX2 for structure refinement. The phenolic -OH and Bpin groups often form intermolecular hydrogen bonds, influencing crystal packing .
Q. How can contradictory crystallographic data (e.g., bond lengths, angles) for this compound be resolved?
Discrepancies may arise from:
- Polymorphism : Different crystallization solvents (e.g., DCM vs. hexane) can alter packing modes.
- Disorder : The Bpin group may exhibit rotational disorder. Use SHELXL ’s PART command to model partial occupancies .
- Hydrogen Bonding : The phenolic -OH can form dynamic networks. Conduct DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths .
Case Study : In , 3-methyl-5-Bpin-phenol crystallized in a monoclinic system (space group P2₁/c) with a hydrogen-bonded dimer. Discrepancies in O-B bond lengths (1.36–1.39 Å) were resolved by refining thermal parameters and validating against Cambridge Structural Database entries.
Q. What strategies enable selective functionalization of the phenolic -OH group without affecting the Bpin moiety?
Methodology :
- Protection : Use silyl ethers (e.g., TBSCl) or methyl ethers (MeI/K₂CO₃) to block the -OH group. Deprotection with TBAF or BCl₃ ensures Bpin stability .
- Metal Coordination : Employ transition metals (e.g., Zn or Mg) to temporarily coordinate the phenolic oxygen during reactions .
Example : In , the phenolic -OH of a Bpin-substituted aryl derivative was selectively methylated using MeOTf and 2,6-lutidine, leaving the Bpin intact for subsequent Suzuki coupling.
Q. How does steric hindrance from the Bpin group influence reactivity in cross-coupling reactions?
The bulky Bpin group:
Q. Experimental Design :
Q. What computational tools can predict the compound’s behavior in catalytic cycles?
- DFT Calculations : Use Gaussian or ORCA to model Pd-catalyzed coupling steps (e.g., oxidative addition, transmetalation).
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., VMD or GROMACS) .
Case Study : A DFT study in showed that the Bpin group’s electron-withdrawing effect lowers the activation energy for transmetalation by 5–8 kcal/mol compared to phenylboronic acids.
Q. How can conflicting NMR data (e.g., unexpected splitting) be troubleshooted?
Root Causes :
- Dynamic Effects : Rotameric interconversion of the Bpin group at room temperature. Use variable-temperature NMR (VT-NMR) to observe coalescence .
- Impurities : Residual Pd catalysts or byproducts. Purify via column chromatography (SiO₂, EtOAc/hexane) or recrystallization .
Example : In , splitting in aromatic protons resolved at −40°C, confirming slow Bpin rotation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
